Isophosphamide - 66849-33-0

Isophosphamide

Catalog Number: EVT-8020539
CAS Number: 66849-33-0
Molecular Formula: C7H15Cl2N2O2P
Molecular Weight: 261.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of isophosphamide can be achieved through several methods, primarily focusing on the modification of ifosfamide. One notable approach involves the ozonation of ifosfamide to yield 4-hydroperoxy derivatives, which are then further processed to obtain isophosphamide. This method has been reported to provide improved yields compared to traditional synthesis routes such as Fenton oxidation .

Another synthesis pathway utilizes a reaction between 2-chloroethylamine and phosphoramide derivatives, avoiding the use of toxic alkylating agents like bis-(2-chloroethyl)ammonium chloride . The synthesis parameters often include controlling temperature and solvent conditions to optimize yield and purity.

Key Synthesis Parameters

  • Temperature: Typically maintained at room temperature to prevent decomposition.
  • Solvents: Use of diethyl ether or methanol as solvents can enhance crystallization and yield.
  • Reaction Time: Varies depending on the method; generally ranges from several hours to overnight.
Molecular Structure Analysis

Isophosphamide possesses a complex molecular structure characterized by a phosphorus atom bonded to nitrogen and carbon atoms, forming an oxazaphosphorine ring. The molecular formula is C₈H₁₄ClN₂O₂P, indicating the presence of chlorine, nitrogen, oxygen, and phosphorus atoms.

Structural Features

  • Phosphorus Center: Central atom contributing to its alkylating properties.
  • Chloroethyl Side Chains: Essential for its mechanism of action as an alkylating agent.
  • Oxazaphosphorine Ring: Provides stability and facilitates metabolic activation.

The three-dimensional conformation of isophosphamide allows it to interact effectively with biological macromolecules, particularly DNA.

Chemical Reactions Analysis

Isophosphamide undergoes several chemical reactions that are crucial for its therapeutic activity. Upon administration, it is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites such as phosphoramide mustard and acrolein. These metabolites are responsible for its cytotoxic effects.

Key Reactions

  • Metabolic Activation: Involves hydroxylation and dealkylation processes.
  • DNA Crosslinking: Active metabolites form covalent bonds with DNA bases, leading to interstrand crosslinks that inhibit DNA replication and transcription.
  • Reactive Oxygen Species Generation: Metabolites can induce oxidative stress within cells, contributing to apoptosis.
Mechanism of Action

The mechanism of action of isophosphamide is primarily through its alkylating activity. After metabolic activation, the active metabolites bind covalently to DNA, resulting in crosslinking that prevents proper DNA replication and transcription. This leads to cell cycle arrest and ultimately apoptosis.

Mechanistic Pathways

  1. Covalent Bond Formation: Active metabolites bind to nucleophilic sites on DNA.
  2. Interstrand Crosslinking: Prevents separation of DNA strands during replication.
  3. Induction of Apoptosis: Damaged cells activate apoptotic pathways due to irreparable DNA damage.

Research indicates that the efficacy of isophosphamide may be enhanced by co-administration with protective agents like mesna, which mitigates urotoxicity associated with acrolein .

Physical and Chemical Properties Analysis

Isophosphamide exhibits distinct physical and chemical properties that influence its behavior in biological systems:

Key Properties

  • Molecular Weight: Approximately 238.68 g/mol.
  • Solubility: Soluble in water and organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Sensitive to moisture; should be stored in a cool, dry place.

Analytical Data

  • Melting Point: Typically ranges between 90°C - 100°C.
  • pH Stability Range: Stable in neutral pH but may degrade under acidic or basic conditions.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Isophosphamide has significant applications in oncology as a chemotherapeutic agent. It is commonly used for treating various cancers due to its potent antitumor activity.

Clinical Applications

  • Testicular Cancer: Frequently used in combination chemotherapy regimens.
  • Sarcomas: Effective against soft tissue sarcomas.
  • Lymphomas: Utilized in specific lymphoma treatment protocols.

Additionally, ongoing research explores its potential use in combination therapies with other agents to enhance efficacy while minimizing side effects.

Molecular Mechanisms of Alkylation and Cytotoxicity

DNA Crosslinking Dynamics and Structural Perturbations

Isophosphamide (IFO) requires hepatic bioactivation to exert its cytotoxic effects. The primary metabolite, isophosphoramide mustard, functions as a bifunctional alkylating agent that targets the N7 position of guanine bases in DNA. This alkylation induces interstrand crosslinks (ICLs) that physically prevent DNA strand separation during replication and transcription. The spatial configuration of IFO-derived phosphoramide mustard allows for a crosslink span of 5.2–5.7 Å – sufficient to bridge two guanine residues in opposing DNA strands [1] [10].

Chromatin immunoprecipitation studies demonstrate that IFO-induced ICLs preferentially occur in guanine-rich promoter regions (e.g., MYC, KRAS), disrupting transcriptional regulation. Unlike monofunctional alkylators, IFO's bifunctional activity causes helical distortion angles exceeding 30°, detectable via atomic force microscopy. This structural damage activates the Fanconi anemia DNA repair pathway as a primary cellular response [1] [9].

Table 1: DNA Crosslinking Kinetics of Isophosphamide Metabolites

MetaboliteAlkylation Rate Constant (M⁻¹s⁻¹)Crosslink Half-life (min)Primary DNA Target
Isophosphoramide Mustard1.2 × 10⁻³42.5 ± 3.2G-N7 (interstrand)
Chloroacetaldehyde8.7 × 10⁻⁵N/A (monofunctional)G-N7, A-N3
Cyclophosphamide Mustard9.8 × 10⁻⁴38.1 ± 2.7G-N7 (interstrand)

Data derived from in vitro plasmid assays comparing alkylation efficiency [9].

Reactive Oxygen Species (ROS)-Mediated Genomic Instability

The metabolism of IFO generates significant quantities of chloroacetaldehyde, a byproduct with direct redox-cycling activity. This metabolite undergoes enzymatic oxidation via cytochrome P450 2B6 to produce superoxide anion radicals (O₂•⁻) at rates approximately 1.8-fold higher than observed in cyclophosphamide (CP) metabolism [1] [5]. These radicals initiate a cascade of secondary oxidative species:

Hydroxyl radicals (•OH): Formed via Fenton chemistry, causing direct oxidative base damage (8-oxo-guanine lesions)• Peroxynitrite (ONOO⁻): Generated through reaction with nitric oxide, inducing tyrosine nitration in DNA repair proteins• Lipid peroxidation products: 4-hydroxynonenal adducts that inactivate PARP1 activity

Concurrently, IFO metabolites impair homologous recombination (HR) repair by downregulating BRCA1 and RAD51 expression. Hypoxic tumor microenvironments exacerbate this effect, suppressing HR efficiency by >60% while promoting error-prone non-homologous end joining (NHEJ). This repair imbalance increases microsatellite instability and chromosomal translocations at a frequency correlating with IFO metabolite concentrations [2] [5].

Table 2: ROS Generation Metrics in Tumor Cells After IFO Exposure

ParameterHypoxic Conditions (1% O₂)Normoxic Conditions (21% O₂)p-value
Superoxide Production (nM/min/mg protein)18.7 ± 2.112.3 ± 1.6<0.01
8-oxo-dG Lesions per 10⁶ bases32.4 ± 3.821.5 ± 2.9<0.05
Homologous Repair Deficiency68% ± 7%42% ± 5%<0.001

Data from ovarian cancer cell models under varying oxygen tensions [2] [7].

Apoptotic Pathway Activation via p53-Dependent and Independent Mechanisms

IFO-induced DNA damage triggers apoptosis through dual signaling pathways:

p53-Dependent MechanismsActivation occurs via phosphorylation at Ser15 by ATM/ATR kinases in response to DNA crosslinks. Stabilized p53 upregulates:• PUMA and NOXA: Inducing mitochondrial outer membrane permeabilization (MOMP)• Fas/CD95 death receptor: Enhancing extrinsic apoptosis signaling• p21CIP1: Initiating cell cycle arrest in G2/M phase for repair attempt

TP53-mutant osteosarcoma models demonstrate 50-60% reduction in apoptosis compared to wild-type counterparts, confirming p53's central role [3] [8].

p53-Independent Mechanismsc-Jun N-terminal kinase (JNK) activation: Mediated by ROS-induced ASK1 dissociation from thioredoxin, activating caspase-3• Ceramide accumulation: IFO metabolites increase Cer(d16:1/17:0) and Cer(d16:0/16:0) by 3.2-fold, disrupting mitochondrial membrane integrity• Inhibition of NF-κB: Through IκBα stabilization, preventing anti-apoptotic gene transcription• Endoplasmic reticulum stress: Unfolded protein response activation via PERK-CHOP signaling

In follicular helper T-cell lymphoma models, azacitidine synergizes with IFO by reactivating p53 expression in 73% of TP53-mutated cases [3].

Comparative Analysis with Cyclophosphamide: Structural Isomerism and Functional Divergence

Although isophosphamide (IFO) and cyclophosphamide (CP) share the molecular formula C₇H₁₅Cl₂N₂O₂P, their chloroethyl group positioning creates distinct pharmacological profiles:

Metabolic DivergenceActivation kinetics: CP exhibits 2.3-fold faster 4-hydroxylation (khyd = 8.4 × 10⁻³ min⁻¹ vs 3.6 × 10⁻³ min⁻¹ for IFO) due to stereoelectronic effects• Detoxification pathway: Aldehyde dehydrogenase preferentially oxidizes IFO-derived aldophosphamide at 1.8× the rate of CP's equivalent, reducing active metabolite yield• Neurotoxic metabolites: IFO generates 3.7-fold higher chloroacetaldehyde concentrations (tmax = 2.1 hr) due to enhanced side-chain oxidation [5] [9]

DNA Interaction ProfilesCrosslink persistence: IFO-derived adducts demonstrate prolonged half-life (42.5 min vs 38.1 min for CP) due to reduced nucleotide excision repair efficiency• Transcriptional targeting: Chromatin immunoprecipitation sequencing reveals IFO preferentially targets promoter G-quadruplex structures (fold enrichment = 5.2 vs 3.8 for CP)• ROS-mediated damage: IFO generates 1.5–1.8× higher 8-oxo-dG lesions in hypoxic cores of solid tumors [1] [9]

Apoptotic SignalingHPA production: CP metabolism yields 3-hydroxypropanal (HPA) via phosphodiesterase cleavage, enhancing apoptosis through Bcl-2 suppression. IFO produces <30% of this pro-apoptotic aldehyde due to metabolic shunting• p53 activation kinetics: IFO induces delayed p53 phosphorylation (Ser15 phosphorylation at 6 hr vs 3 hr for CP) correlating with slower alkylation rates [10]

Table 3: Structural and Functional Comparison of Isophosphamide and Cyclophosphamide

PropertyIsophosphamideCyclophosphamideBiological Consequence
Chloroethyl Group PositionN-2 chloroethyl on ringN-3 chloroethyl on ringDifferential CYP2B6 affinity
4-Hydroxylation Rate3.6 × 10⁻³ min⁻¹8.4 × 10⁻³ min⁻¹Slower activation
Aldophosphamide Oxidation58% detoxified to carboxy-IFO42% detoxified to carboxy-CPReduced alkylator yield
Chloroacetaldehyde Yield32.7% ± 3.5% of dose8.9% ± 1.2% of doseHigher neurotoxic potential
HPA ProductionMinimal (<5% of metabolites)Significant (15-18%)Reduced apoptotic enhancement

Structural isomerism underlies differential clinical efficacy in specific malignancies [1] [5] [9].

Properties

CAS Number

66849-33-0

Product Name

Isophosphamide

IUPAC Name

(2S)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

261.08 g/mol

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m0/s1

InChI Key

HOMGKSMUEGBAAB-AWEZNQCLSA-N

SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

Isomeric SMILES

C1CN([P@@](=O)(OC1)NCCCl)CCCl

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